![molecular formula C16H23N3O2 B5578774 5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B5578774.png)
5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
The compound is a derivative of benzodiazepine, a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties . The N,N-diethylglycyl group suggests the presence of a diethylglycine moiety, which could potentially influence the compound’s properties.
Molecular Structure Analysis
Benzodiazepines generally have a bicyclic structure with a benzene ring fused to a diazepine ring . The presence of the N,N-diethylglycyl group would likely introduce additional complexity to the structure.Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including oxidation and reduction . The presence of the N,N-diethylglycyl group could potentially influence these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on this compound, it’s difficult to provide an accurate analysis.Scientific Research Applications
High-Temperature Structural Monitoring Using CCG Sensors
- Application:
Mosquito-Repellent Controlled-Release Formulations
- Application:
Alternative to DEET in Mosquito Repellents
Mechanism of Action
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and potential range of targets .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
Given the compound’s potential range of targets, it is likely to have diverse effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like HMS1619N17. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Future Directions
properties
IUPAC Name |
5-[2-(diethylamino)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-18(5-2)11-16(21)19-12(3)10-15(20)17-13-8-6-7-9-14(13)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIDJNQDAWZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=O)NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(diethylamino)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
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